

In-Depth Technical Guide to 1,5-Dimethyl Citrate (CAS: 53798-96-2)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,5-Dimethyl Citrate**, a dicarboxylic acid ester with emerging significance in biomedical research. The document details its chemical and physical properties, provides experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action, particularly its anti-inflammatory effects through the NF-κB signaling pathway.

Core Properties and Specifications

1,5-Dimethyl Citrate, also known as 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester or sym-Dimethyl Citrate, is a derivative of citric acid where two of the three carboxylic acid groups are esterified with methanol.[1][2][3][4] This structural modification alters its polarity and biological activity compared to the parent compound, citric acid.[1]



Property	Value	Reference
CAS Number	53798-96-2	[1][2][3][4]
Molecular Formula	C8H12O7	[2][4]
Molecular Weight	220.18 g/mol	[2][4]
Appearance	White to off-white solid	[2]
Melting Point	>115°C (decomposition)	[2]
Solubility	DMSO, Methanol (Slightly)	[2]
Storage	4°C for long-term storage	[2][3]

Synthesis and Applications Synthesis of 1,5-Dimethyl Citrate

The primary method for synthesizing **1,5-Dimethyl Citrate** is the Fischer esterification of citric acid with methanol, typically in the presence of an acid catalyst.[1] The selective esterification of the terminal carboxylic acids at positions 1 and 5 is achieved due to the steric hindrance of the central carboxylic acid group.[1]

Experimental Protocol: Synthesis of 1,5-Dimethyl Citrate

Materials:

- Citric acid (anhydrous)
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or p-Toluenesulfonic acid
- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate



- · Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude 1,5-Dimethyl Citrate by column chromatography on silica gel using a
 mixture of hexane and ethyl acetate as the eluent, or by recrystallization.[5]

Workflow for the Synthesis and Purification of 1,5-Dimethyl Citrate

Caption: A flowchart illustrating the synthesis and purification process of 1,5-Dimethyl Citrate.

Application as a Chemical Intermediate

1,5-Dimethyl Citrate serves as a valuable intermediate in organic synthesis. Its structure, containing a free carboxylic acid, a hydroxyl group, and two ester groups, allows for various chemical transformations.[1] A notable application is its use as a protected form of citrate in the synthesis of more complex molecules, such as Mosapride Citric Amide.[2]



Experimental Protocol: General Amide Synthesis from a Carboxylic Acid

Materials:

• 1,5-Dimethyl Citrate

- Amine (e.g., 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide for Mosapride synthesis)
- Coupling agent (e.g., DCC, EDC/HOBt, or B(OCH₂CF₃)₃)[6]
- Anhydrous solvent (e.g., Dichloromethane, DMF, or Acetonitrile)

Procedure:

- Dissolve 1,5-Dimethyl Citrate in an anhydrous solvent under an inert atmosphere.
- Add the amine to the solution.
- Add the coupling agent portion-wise at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).
- Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
- Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the resulting amide by column chromatography or recrystallization.

Biological Activity and Mechanism of Action Anti-inflammatory Activity



Recent studies have highlighted the significant anti-inflammatory properties of **1,5-Dimethyl Citrate**. It has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a 5% CO₂ incubator.
- Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blot) and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **1,5-Dimethyl Citrate** for 1 hour.
- Stimulate the cells with 1 μg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling protein phosphorylation).

Nitric Oxide (NO) Assay (Griess Test):

- After incubation, collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent.
- Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Cytokine Analysis (ELISA):

- Collect the cell culture supernatant.
- Determine the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[1][3][7]

Western Blot Analysis:

Lyse the cells and determine the protein concentration.



- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, iNOS, COX-2, and a loading control (e.g., β-actin).
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of **1,5-Dimethyl Citrate** are mediated, at least in part, through the inhibition of the canonical NF- κ B signaling pathway. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex (IKK α / β / γ). The activated IKK complex phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF- κ B (p50/p65) dimer, which then translocates to the nucleus. In the nucleus, NF- κ B binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like TNF- α and IL-6, and enzymes such as iNOS and COX-2. **1,5-Dimethyl Citrate** has been shown to inhibit the phosphorylation of IKK α / β and I κ B α , thereby preventing the nuclear translocation of NF- κ B p65 and suppressing the expression of these inflammatory mediators.[8]

NF-kB Signaling Pathway and the Inhibitory Action of **1,5-Dimethyl Citrate**

Caption: The inhibitory effect of **1,5-Dimethyl Citrate** on the LPS-induced NF-κB signaling pathway.

Antimicrobial Activity

Citrate and its derivatives have been reported to possess antimicrobial properties. While specific studies on **1,5-Dimethyl Citrate** are limited, the general antimicrobial activity of citrate-based compounds suggests its potential as an antimicrobial agent. Further investigation is required to determine its spectrum of activity and efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)



Materials:

- 1,5-Dimethyl Citrate
- Bacterial strains (e.g., E. coli, S. aureus)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of 1,5-Dimethyl Citrate in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
- Perform serial two-fold dilutions of the compound in MHB across the wells of a 96-well plate.
- Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Include positive controls (bacteria in MHB without the compound) and negative controls (MHB only).
- Incubate the plates at 37°C for 18-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of 1,5 Dimethyl Citrate that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[9][10][11]

Conclusion

1,5-Dimethyl Citrate is a versatile molecule with demonstrated anti-inflammatory activity and potential applications as an antimicrobial agent and a chemical intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this promising compound in various scientific and therapeutic areas. The well-defined anti-inflammatory action through the NF-κB pathway presents a clear



target for drug development professionals exploring novel treatments for inflammatory diseases.

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